molecular formula C13H20O3Si B14445172 [2-(4-Ethenylphenyl)ethyl](trimethoxy)silane CAS No. 75822-21-8

[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane

Cat. No.: B14445172
CAS No.: 75822-21-8
M. Wt: 252.38 g/mol
InChI Key: ZXOITVITYHEIPE-UHFFFAOYSA-N
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Description

2-(4-Ethenylphenyl)ethylsilane is a chemical compound with the molecular formula C₁₃H₂₀O₃Si. It is an organosilicon compound that features a trimethoxysilane group attached to a phenylethyl group with an ethenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenylphenyl)ethylsilane typically involves the reaction of 4-ethenylphenylethyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of 2-(4-Ethenylphenyl)ethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and catalysts is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylphenyl)ethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Ethenylphenyl)ethylsilane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between organic and inorganic materials .

Biology and Medicine

In biological and medical research, this compound is explored for its potential use in drug delivery systems. The silane group can be functionalized to attach bioactive molecules, allowing for targeted delivery and controlled release .

Industry

Industrially, 2-(4-Ethenylphenyl)ethylsilane is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to form strong siloxane bonds makes it valuable in applications requiring durable and flexible materials .

Mechanism of Action

The mechanism of action of 2-(4-Ethenylphenyl)ethylsilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicone-based materials. The ethenyl group can participate in addition reactions, forming new carbon-silicon bonds that enhance the material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethenylphenyl)ethylsilane is unique due to the presence of both the ethenyl and phenylethyl groups, which provide additional reactivity and functionality compared to simpler silanes. This makes it particularly useful in applications requiring specific chemical modifications and enhanced material properties .

Properties

CAS No.

75822-21-8

Molecular Formula

C13H20O3Si

Molecular Weight

252.38 g/mol

IUPAC Name

2-(4-ethenylphenyl)ethyl-trimethoxysilane

InChI

InChI=1S/C13H20O3Si/c1-5-12-6-8-13(9-7-12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3

InChI Key

ZXOITVITYHEIPE-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)C=C)(OC)OC

Origin of Product

United States

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